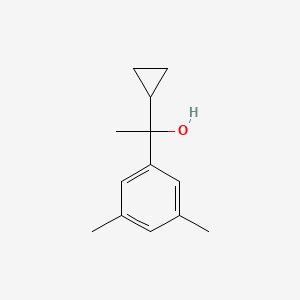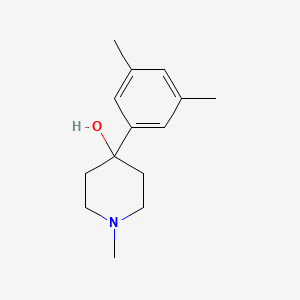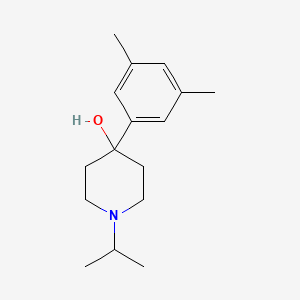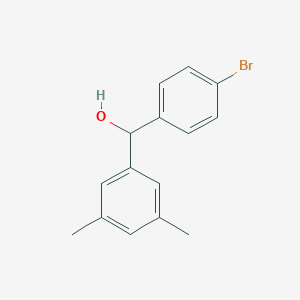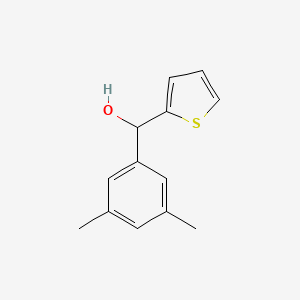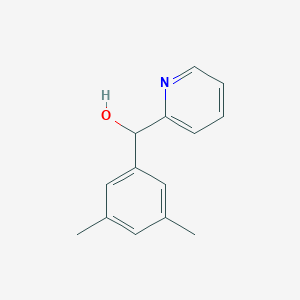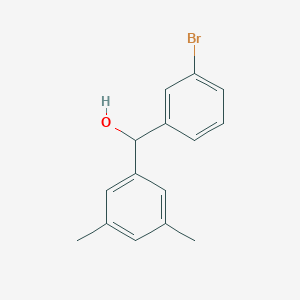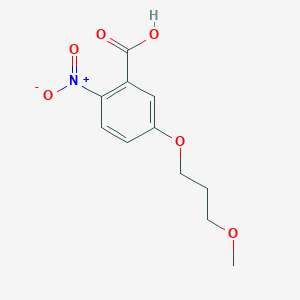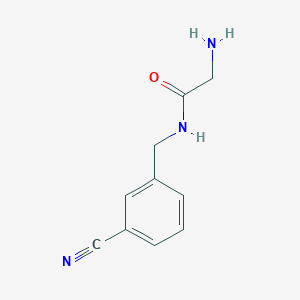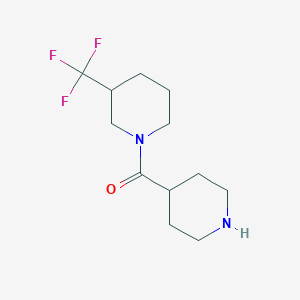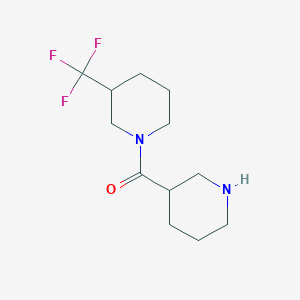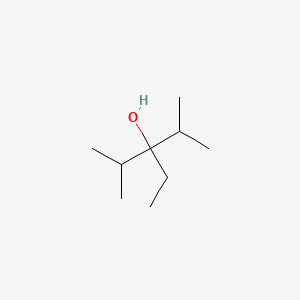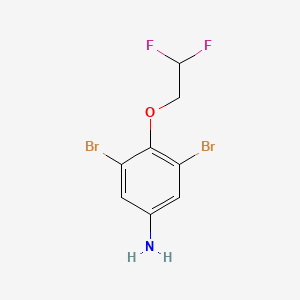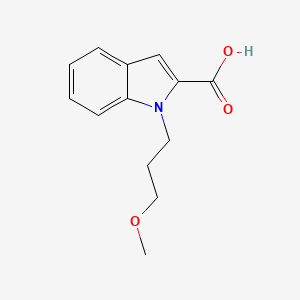
1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound features a methoxypropyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the second position of the indole ring.
准备方法
The synthesis of 1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of indole with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The resulting 1-(3-methoxypropyl)indole is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired product.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of palladium-catalyzed coupling reactions can facilitate the formation of the indole ring and the subsequent introduction of the methoxypropyl and carboxylic acid groups.
化学反应分析
1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents at different positions on the ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields indole-2-carboxylic acid derivatives, while reduction results in the formation of indole-2-methanol derivatives.
科学研究应用
1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or other proteins, modulating their activity and leading to specific biological effects. For example, indole derivatives are known to interact with serotonin receptors, which play a crucial role in regulating mood, appetite, and other physiological processes.
相似化合物的比较
1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid can be compared with other similar compounds, such as:
1H-indole-2-carboxylic acid: Lacks the methoxypropyl group, which may result in different biological activities and chemical reactivity.
1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid: Features a different alkyl group attached to the nitrogen atom, which can influence its pharmacokinetic properties and receptor binding affinity.
1-(3-Methoxypropyl)-1H-indole-3-carboxylic acid: Has the carboxylic acid group at the third position of the indole ring, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct interactions with biological targets and unique chemical reactivity compared to other indole derivatives.
属性
IUPAC Name |
1-(3-methoxypropyl)indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-8-4-7-14-11-6-3-2-5-10(11)9-12(14)13(15)16/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUCBQLNWLCXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C2=CC=CC=C2C=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
